molecular formula C14H12BrFOS B6290827 (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane CAS No. 2432848-75-2

(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane

Cat. No. B6290827
CAS RN: 2432848-75-2
M. Wt: 327.21 g/mol
InChI Key: FPOHYWLVSFQKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfones, such as “(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane”, often involves the use of non-halide compounds, such as diazo compounds and simple arenes/alkanes instead of aryl halides as substrates . The reaction of sulfides to sulfoxides and sulfones has also been achieved by the aldehyde–O2 system .


Molecular Structure Analysis

The molecular structure of “(3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane” is represented by the formula 1S/C14H12BrFOS/c1-18-13-8-11(15)7-12(14(13)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 .


Chemical Reactions Analysis

The reactivity of the 3,5-bis(trifluoromethyl)phenyl sulfonyl group has been exploited in other functionalization reactions upon activation of the C–S bond under Pd catalysis . The reaction of sulfides to sulfoxides and sulfones has also been achieved by the aldehyde–O2 system .

Future Directions

The future directions in the field of sulfone chemistry involve the development of new strategies for C–S bond construction from non-halide substrates . This includes the development of metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds . The use of sulfones in catalytic desulfitative C–C and C–X bond formation is also a promising area of research .

properties

IUPAC Name

3-bromo-1-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFOS/c1-18-14-11(16)7-8-12(13(14)15)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOHYWLVSFQKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.